5-Fluoro-2-methoxypyridine
Overview
Description
5-Fluoro-2-methoxypyridine is a chemical compound that is part of the broader family of substituted pyridines. These compounds are of interest due to their diverse range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of both fluoro and methoxy substituents on the pyridine ring can significantly alter the compound's electronic properties, making it a valuable intermediate for various chemical syntheses .
Synthesis Analysis
The synthesis of fluoro- and methoxypyridines can be achieved through several methods. One efficient approach for synthesizing fluoropyridines involves the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions. This method is applicable to 2- or 4-nitro-substituted pyridines and can also be extended to hydroxy- and methoxydenitration using the corresponding tetrabutylammonium species . Another synthesis route for related compounds, such as 2-amino-5-fluoropyridine, involves a series of steps including nitrification, amino acetylation, reduction of nitro, diazolization, Schiemann reaction, and hydrolysis of acetyl, which avoids the need for difficult separations and improves yield and purity .
Molecular Structure Analysis
The molecular structure of substituted pyridines can be characterized by various spectroscopic methods. For instance, the structure of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was elucidated using elemental analysis, UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction, revealing a stable crystal structure with π-π packing and intramolecular hydrogen bonds . Similarly, the structure of related compounds can be determined to understand their conformation and electronic distribution .
Chemical Reactions Analysis
Substituted pyridines can undergo a variety of chemical reactions. For example, 5-fluoro-4-hydroxy-2-methoxypyrimidine exhibits tautomerism and can exist in solution as two oxo tautomers, with the zwitterionic tautomer being stabilized in certain solvents capable of specific solvation via hydrogen bonding . Additionally, the presence of electron-rich nitrogen and electron-deficient fluorine atoms in some fluoropyridines can lead to photoinduced electron transfer processes, which can be influenced by the presence of transition metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-2-methoxypyridine derivatives are influenced by their substituents. For instance, the presence of a methoxy group in 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives indicates a tolerance that does not negatively affect biochemical potency, although only moderate whole cell antibacterial activity is observed, potentially due to poor cellular penetration . The photophysical properties of these compounds can also be studied, as seen in the case of a terpyridine-diphenylacetylene hybrid fluorophore and its metal complexes, where the fluorescence involves intramolecular charge transfer and is not affected by non-radiative relaxation processes . The photophysical properties of other related compounds, such as 5-aryl-2,2'-bipyridines, have also been investigated, showing that the incorporation of fluorine atoms can cause shifts in emission maxima and affect quantum yields .
Scientific Research Applications
Fluoropyrimidines in Cancer Therapy
Fluoropyrimidines, including compounds structurally related to 5-Fluoro-2-methoxypyridine, play a critical role in cancer chemotherapy. These compounds, exemplified by 5-fluorouracil (5-FU) and its prodrugs, have been extensively reviewed for their clinical applications in treating various cancers. The literature underscores the importance of understanding the biochemical and pharmacological behaviors of these drugs to enhance their therapeutic effectiveness while minimizing adverse effects. The development of oral prodrugs of 5-FU signifies a significant advancement in the field, aiming for more effective and less toxic treatment modalities (Malet-Martino & Martino, 2002; Grem, 2000).
Mechanistic Insights and Pharmacogenetics
Research emphasizes the mechanistic insights into how fluoropyrimidines exert their effects, highlighting the significance of enzymes such as dihydropyrimidine dehydrogenase (DPD) in metabolizing these drugs. The genetic variability in DPD among individuals has profound implications for the efficacy and toxicity of fluoropyrimidine-based therapies, advocating for a personalized approach in treatment planning (Mohelníková-Duchoňová et al., 2014; Del Re et al., 2017).
Fluorinated Compounds in Material Science
The incorporation of fluorine atoms into liquid crystals and other materials has been explored for enhancing their properties for various applications, including in the field of molecular imaging and battery technologies. Fluorinated compounds exhibit unique characteristics such as altered phase behavior and enhanced stability, making them valuable in developing advanced materials and functional devices (Hird, 2007; Dacek et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-fluoro-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGABXVZIHADCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382485 | |
Record name | 5-fluoro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxypyridine | |
CAS RN |
51173-04-7 | |
Record name | 5-fluoro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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